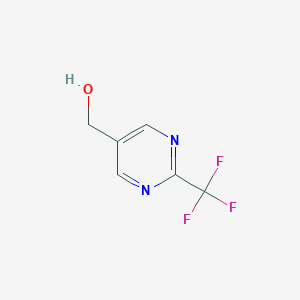

(2-(Trifluoromethyl)pyrimidin-5-yl)methanol

Übersicht

Beschreibung

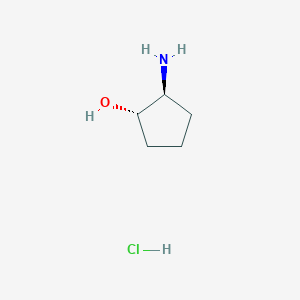

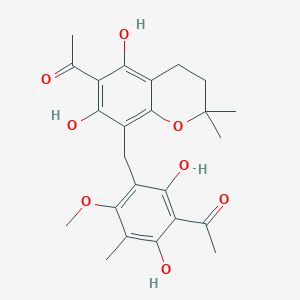

The compound (2-(Trifluoromethyl)pyrimidin-5-yl)methanol is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the fluorine atoms in the trifluoromethyl group is likely to enhance the compound's chemical stability and could affect its reactivity due to the strong electronegativity of fluorine.

Synthesis Analysis

The synthesis of related pyrimidinyl methanol compounds involves various chemical reactions. For instance, the synthesis of α-(2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl) methanol, a compound related to the target molecule, was achieved through oxidation and subsequent reduction starting from trimethoprim, with an overall yield of 66% . The structures of intermediates and the final product were confirmed using LC-MS, 1H NMR, 13C NMR, or IR techniques, supported by density functional calculations .

Molecular Structure Analysis

The molecular structure of pyrimidinyl methanol derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The trifluoromethyl group attached to the pyrimidine ring is a strong electron-withdrawing group, which could influence the electronic properties of the molecule.

Chemical Reactions Analysis

The photochemical reduction of 4,6-dimethyl-2-pyrimidinol, a compound structurally similar to the target molecule, leads to different products depending on the solvent used. In methanol, an addition product is formed, while in 2-propanol, a dihydrodimer is produced . The dihydrodimer can further react under acid catalysis to yield different cyclic compounds . Additionally, nitrous acid reacts with the dihydrodimer to produce the dioxime of 2-hydroxy-4,6-pyrimidinedicarbaldehyde .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (2-(Trifluoromethyl)pyrimidin-5-yl)methanol are not detailed in the provided papers, the presence of the trifluoromethyl group is known to influence such properties. For example, the synthesis of (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives shows that trifluoromethyl groups can be incorporated into pyrimidinyl compounds, which may enhance their antimicrobial activity . The identification of these compounds was established using elemental analysis, IR, 1H-NMR, and mass spectral data .

Wissenschaftliche Forschungsanwendungen

Agrochemical Industry

- Summary of Application : TFMP derivatives are primarily used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .

- Results or Outcomes : Since the introduction of fluazifop-butyl, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Industry

- Summary of Application : Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval .

- Results or Outcomes : Many candidates containing the TFMP moiety are currently undergoing clinical trials .

Veterinary Industry

- Summary of Application : Two veterinary products containing the TFMP moiety have been granted market approval .

Anti-Inflammatory Agents

- Summary of Application : Pyrimidines have been found to exhibit a range of pharmacological effects, including anti-inflammatory activities .

- Results or Outcomes : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antioxidants

- Summary of Application : Pyrimidines have been found to exhibit a range of pharmacological effects, including antioxidant activities .

Antibacterial Agents

Safety And Hazards

Eigenschaften

IUPAC Name |

[2-(trifluoromethyl)pyrimidin-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)5-10-1-4(3-12)2-11-5/h1-2,12H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTLPDJYINUPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Trifluoromethyl)pyrimidin-5-yl)methanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B150875.png)

![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)

![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate](/img/structure/B150904.png)